molecular formula C8H6N2O B350007 2,7-Naphthyridin-1(2h)-one CAS No. 67988-50-5

2,7-Naphthyridin-1(2h)-one

Cat. No.: B350007
CAS No.: 67988-50-5
M. Wt: 146.15g/mol
InChI Key: GCCFYOUSCICNCD-UHFFFAOYSA-N
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Description

2,7-Naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bicyclic structure consisting of two nitrogen atoms at positions 2 and 7 within the naphthyridine ring

Mechanism of Action

Target of Action

The primary targets of 2,7-Naphthyridin-1(2h)-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound has been identified as a dual inhibitor of AChE and BChE, with some variants showing a preferential inhibition of AChE over BChE .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in the concentration of acetylcholine. This can enhance the transmission of signals in the nervous system. The specific molecular and cellular effects of this action are subject to ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with β-ketoesters or β-diketones, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,7-Naphthyridin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products:

    Oxidation: Naphthyridine N-oxides.

    Reduction: Dihydro-2,7-naphthyridines.

    Substitution: Various substituted naphthyridines depending on the reagents used.

Scientific Research Applications

2,7-Naphthyridin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable lead compound in drug discovery.

    Medicine: It has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for treating neurodegenerative diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2,6-Naphthyridine: Another naphthyridine derivative with nitrogen atoms at positions 2 and 6.

    8-Hydroxy-2,7-naphthyridin-2-ium salts: Known for their biological activity as enzyme inhibitors.

    Pyrimidothieno[2,3-c][2,7]naphthyridine derivatives: Exhibiting antimicrobial and anticancer activities.

Uniqueness: 2,7-Naphthyridin-1(2H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase distinguishes it from other naphthyridine derivatives, making it a promising candidate for further research and development.

Properties

IUPAC Name

2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFYOUSCICNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67988-50-5
Record name 1,2-dihydro-2,7-naphthyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,7-naphthyridin-1(2H)-one an interesting scaffold for kinase inhibitor development?

A: The this compound scaffold demonstrates promising activity against various kinases, including MET, AXL, c-Kit, and VEGFR-2. [, ] Its structure allows for diverse modifications, enabling researchers to fine-tune its activity, potency, and selectivity towards specific kinases. [, ]

Q2: How does the structure of this compound derivatives influence their activity against different kinases?

A: Studies have shown that modifications at the 8-position of the this compound ring significantly influence its inhibitory activity. [, ] For example, introducing an amino group at the 8-position, along with specific substitutions on the 2-phenyl ring, led to the discovery of potent c-Kit and VEGFR-2 inhibitors. [] Additionally, incorporating a chlorine atom at the 8-position allowed for further diversification of the scaffold and led to the identification of selective MET and AXL inhibitors. []

Q3: Have any this compound derivatives shown selectivity towards specific kinases?

A: Yes, research has identified compounds like 17c and 17e that exhibit selectivity for MET and AXL kinases, respectively. [] This selectivity is crucial in drug development as it can potentially minimize off-target effects and improve the therapeutic index.

Q4: What are the advantages of using diaryliodonium salts in the synthesis of this compound derivatives?

A: Employing diaryliodonium salts in the N-arylation of this compound offers several benefits over traditional methods. These include milder reaction conditions, shorter reaction times, and significantly higher yields. [] This efficient synthetic strategy allows for the rapid generation of diverse libraries of compounds for further biological evaluation.

Q5: How do researchers elucidate the interactions between this compound derivatives and their target kinases?

A: Scientists utilize techniques like X-ray crystallography to determine the three-dimensional structure of this compound derivatives and understand their binding modes within the active site of target kinases. [] Additionally, molecular docking simulations provide insights into the interactions between the compound and the amino acid residues of the kinase, further informing structure-activity relationship studies. []

Q6: What is the environmental impact of this compound derivatives?

A: Currently, the available research primarily focuses on the synthesis and biological activity of this compound derivatives. Further investigation is needed to assess the environmental impact, degradation pathways, and potential ecotoxicological effects of these compounds. [, , , , , ]

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